molecular formula C13H24N2O5Pt B1141759 Enloplatin

Enloplatin

Número de catálogo: B1141759
Peso molecular: 483.42 g/mol
Clave InChI: MTYYEDWZHRMBOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Enloplatin se sintetiza mediante la coordinación de platino con sus ligandos. El proceso implica la reacción de sales de platino con los ligandos apropiados en condiciones controladas. Los ligandos utilizados son una amina que contiene tetrahidropirano y ácido ciclobutano dicarboxílico .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de this compound no están ampliamente documentados, el enfoque general implica técnicas de química de coordinación a gran escala. Estos métodos aseguran la pureza y consistencia del compuesto, lo cual es crucial para su aplicación en tratamientos médicos .

Análisis De Reacciones Químicas

Tipos de reacciones: Enloplatin sufre diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de la naturaleza de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir nuevos complejos de platino con diferentes ligandos .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Treatment of Ovarian Cancer :
    • Enloplatin was specifically designed for use in patients with platinum-refractory ovarian cancer. In a phase II study involving 18 patients, a partial response was observed in one patient, with a median survival of 9.4 months . However, the overall efficacy was deemed minimal, indicating that while it may have some therapeutic potential, it is not a frontline treatment option.
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound resembles that of carboplatin, which suggests that the cyclobutanedicarboxylato ligand significantly influences its behavior in plasma . The drug's elimination half-life ranges from approximately 52 to 56 hours in blood plasma, which allows for sustained exposure in patients receiving treatment .
  • Side Effects and Toxicity :
    • This compound's side effects are primarily related to myelosuppression, which is dose-limiting. Nephrotoxicity is also noted but remains manageable . Unlike other platinum-based drugs, this compound does not exhibit significant neurotoxicity or ototoxicity, making it a potentially safer alternative for certain patient populations .

Comparative Analysis with Other Platinum-Based Drugs

Drug Efficacy Main Side Effects Cross-Resistance
This compoundMinimal in ovarian cancerMyelosuppression, nephrotoxicityCarboplatin, zeniplatin
CarboplatinEffective in various cancersMyelosuppression, nephrotoxicityLimited cross-resistance
CisplatinBroad efficacyNephrotoxicity, neurotoxicityHigh resistance in some tumors
OxaliplatinEffective for colorectal cancerPeripheral neuropathySome resistance mechanisms

Case Studies and Research Findings

  • Phase II Study Insights :
    • The phase II study on this compound highlighted its limited effectiveness against platinum-refractory ovarian cancer but provided valuable data on dosing and toxicity management. The study established that neutropenia was the most significant adverse effect encountered during treatment .
  • Potential Modifications :
    • Research into modifying platinum compounds has been ongoing to enhance their efficacy and reduce systemic toxicity. Strategies include the development of novel delivery systems and combination therapies that could potentially improve outcomes for patients resistant to traditional platinum therapies .
  • Nanotechnology Applications :
    • Advances in nanotechnology have led to the exploration of nanoparticle formulations that incorporate platinum-based drugs like this compound. These formulations aim to enhance targeted delivery to tumor sites while minimizing side effects through improved pharmacokinetics and biodistribution .

Mecanismo De Acción

Enloplatin ejerce sus efectos uniéndose al ADN y formando enlaces cruzados, lo que inhibe la replicación y transcripción del ADN. Esto lleva al arresto del ciclo celular y a la apoptosis (muerte celular programada) en las células cancerosas . Los objetivos moleculares de this compound incluyen el ADN y varias proteínas involucradas en las vías de reparación del ADN .

Compuestos similares:

  • Cisplatino
  • Carboplatino
  • Oxaliplatino
  • Zeniplatino
  • Picoplatino
  • Miboplatino
  • Sebriplatino
  • Spiroplatino
  • Iproplatino
  • Ormaplatino

Comparación: this compound es único en su estructura de ligando específica, que incluye una amina que contiene tetrahidropirano y ácido ciclobutano dicarboxílico. Esta estructura influye en su farmacocinética y farmacodinámica, lo que lo diferencia de otros compuestos a base de platino . A diferencia de algunos otros fármacos de platino, this compound ha mostrado una toxicidad nefrotóxica, neurotóxica y otóxica mínima, pero sí causa mielosupresión limitante de la dosis .

Comparación Con Compuestos Similares

  • Cisplatin
  • Carboplatin
  • Oxaliplatin
  • Zeniplatin
  • Picoplatin
  • Miboplatin
  • Sebriplatin
  • Spiroplatin
  • Iproplatin
  • Ormaplatin

Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .

Actividad Biológica

Enloplatin is a novel platinum-based antineoplastic agent that has shown promise in the treatment of various cancers, particularly those resistant to traditional platinum therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.

This compound is characterized as a coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid (CBDCA). The CBDCA ligand is similar to that of carboplatin, which influences its pharmacokinetic properties significantly .

The mechanism of action for platinum-based drugs, including this compound, involves several critical steps:

  • Transmembrane Transport : this compound enters tumor cells via passive diffusion and transport proteins such as organic cation transporters (OCT1-3) and copper transporter 1 (CTR1).
  • Hydration-Dissociation : Once inside the cell, it undergoes hydration to form reactive cationic species.
  • Target Migration : These species migrate to the nucleus.
  • DNA Binding : this compound forms intra- and interstrand crosslinks with DNA, primarily targeting the N7 position of guanine bases. This binding interferes with DNA replication and transcription, leading to apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has similar absorption characteristics to carboplatin. Studies have shown that this compound's distribution and elimination half-life are comparable to those of other platinum-based drugs, which is crucial for determining dosing regimens in clinical settings .

Case Study Overview

A notable clinical study evaluated the efficacy of this compound in patients with platinum-refractory ovarian cancer. In this phase II trial involving 18 evaluable patients, participants received intravenous infusions of this compound over 1.5 hours. The study aimed to determine the drug's effectiveness and safety profile .

Results Summary:

Study ParameterOutcome
Number of Patients 18
Complete Response 1 patient (5.6%)
Partial Response 3 patients (16.7%)
Stable Disease 9 patients (50%)
Progressive Disease 5 patients (27.8%)
Adverse Effects Mild to moderate; manageable

The results indicated a modest response rate, with approximately 22.3% of patients achieving either a complete or partial response . Adverse effects were primarily hematological, aligning with common side effects associated with platinum-based therapies.

Comparative Efficacy

In comparison to established agents like cisplatin and carboplatin, this compound exhibits a unique profile that may enhance its effectiveness against resistant cancer types. Research indicates that modifications in ligand structure can lead to improved selectivity for tumor cells and reduced toxicity profiles .

Propiedades

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYEDWZHRMBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does enloplatin exert its anti-tumor effects?

A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.

Q2: What is the role of glutathione (GSH) in this compound resistance?

A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]

Q3: How is this compound metabolized and eliminated from the body?

A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.

Q4: What is the current clinical status of this compound?

A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.